2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C30H30N6O4S and its molecular weight is 570.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-c]quinazolin-2-yl moiety . Imidazoquinazolines are a class of heterocyclic compounds that are often found in pharmaceutical chemistry . They can interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action of imidazoquinazolines can vary widely, depending on their specific structures and the biological targets they interact with . They might act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Imidazoquinazolines can be involved in various biochemical pathways, depending on their specific targets . They might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME properties of imidazoquinazolines can also vary widely, depending on their specific structures . Factors such as their size, polarity, and functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of imidazoquinazolines can include changes in enzyme activity, gene expression, cell signaling, or other cellular functions .
Action Environment
The action, efficacy, and stability of imidazoquinazolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O4S/c1-35(2)21-12-10-20(11-13-21)32-27(38)18-41-30-34-24-7-5-4-6-23(24)28-33-25(29(39)36(28)30)16-26(37)31-17-19-8-14-22(40-3)15-9-19/h4-15,25H,16-18H2,1-3H3,(H,31,37)(H,32,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTREPNSMDHODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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